N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound notable for its potential applications in various scientific fields including medicinal chemistry, biology, and material science. This compound is characterized by the presence of a pyrazole ring, a benzo[d]thiazole moiety, and a carboxamide functional group, which contribute to its diverse chemical properties and biological activities.
The compound's IUPAC name is N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide, and it is cataloged under the CAS number 1226447-10-4. It belongs to a class of compounds that includes pyrazole derivatives, benzo[d]thiazole derivatives, and carboxamide derivatives. These classes are known for their varied pharmacological effects and applications in drug design and development.
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves several steps:
In industrial settings, these reactions may be scaled up using continuous flow chemistry techniques to enhance yield and purity while ensuring optimal reaction conditions such as temperature and pressure are maintained.
The molecular structure of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is characterized by:
The molecular formula is , with an InChI string representation of InChI=1S/C15H16N4OS/c1-10-9-11(2)19(18-10)8-7-16-14(20)15-17-12-5-3-4-6-13(12)21-15/h3-6,9H,7-8H2,1-2H3,(H,16,20)
.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is not fully elucidated but is believed to involve:
Further studies are needed to clarify these mechanisms and establish detailed pathways.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibits several noteworthy physical and chemical properties:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: